[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
This compound (CAS: 1354019-42-3) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 2-aminoethyl substituent. Its molecular formula is C₁₁H₂₃N₃O₂, with a molecular weight of 229.32 g/mol and a purity of ≥95% . The stereochemistry at the pyrrolidine ring (S-configuration) and the aminoethyl side chain make it a versatile scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors, peptide mimetics, or receptor-targeting agents. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZNRWXXQOCUAX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Carbamate Ester: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate ester into an amine, potentially altering the compound’s biological activity.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines.
Scientific Research Applications
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is often mediated by the amino and carbamate groups, which can form hydrogen bonds or ionic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-22-5)
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molecular Weight : 313.44 g/mol
- Key Differences: Incorporates a branched 2-amino-3-methyl-butyryl group, introducing increased steric bulk and hydrophobicity. This modification enhances binding specificity to hydrophobic enzyme pockets, as seen in protease inhibitor design .
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 722537-49-7)
- Molecular Formula : C₁₂H₂₀ClN₃O₃
- Molecular Weight : 289.76 g/mol
- Key Differences : The chloro-acetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions. This makes it valuable for covalent drug design or crosslinking applications .
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1354003-99-8)
Ring System Modifications
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6)
Carbamate Group Variations
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-27-7)
- Molecular Formula : C₁₄H₂₁N₃O₂
- Molecular Weight : 263.34 g/mol
- However, it is less stable under acidic conditions compared to the tert-butyl carbamate .
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects : The tert-butyl carbamate in the target compound provides superior stability over benzyl esters under basic conditions, as shown in peptide coupling reactions .
- Reactivity: Chloro-acetyl derivatives exhibit rapid alkylation kinetics, making them suitable for irreversible enzyme inhibition, whereas aminoethyl analogs are preferred for reversible binding .
- Solubility : Piperidine-based analogs with hydroxyethyl groups demonstrate 2–3-fold higher aqueous solubility compared to pyrrolidine derivatives, critical for in vivo bioavailability .
- Synthetic Utility: The aminoethyl side chain in the target compound allows for further functionalization (e.g., conjugation with fluorophores or biotin), enhancing its utility in probe development .
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (commonly referred to as the tert-butyl ester of pyrrolidine carbamate) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is represented by the molecular formula . It features a pyrrolidine ring, which is known for its role in various biological activities, particularly in drug design. The presence of the amino group and carbamate moiety enhances its interaction with biological targets.
1. Anticancer Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit promising anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to standard chemotherapeutics like bleomycin .
2. Neuroprotective Effects
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests that it may enhance cholinergic transmission, which is crucial for cognitive function . Additionally, it has shown antioxidant properties that could protect neuronal cells from oxidative stress.
3. Anti-inflammatory Properties
This compound has been linked to modulating immune responses, particularly in inhibiting the production of interleukin-4 (IL-4), a cytokine involved in allergic reactions and asthma . This modulation indicates potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Inhibits AChE and BuChE | |
| Anti-inflammatory | Modulates IL-4 production |
Case Study: Anticancer Activity
In a study focusing on the anticancer effects of piperidine derivatives, researchers synthesized various compounds similar to this compound. These compounds were tested against several cancer cell lines, revealing that modifications to the pyrrolidine structure significantly affected their cytotoxicity profiles. The most effective compounds demonstrated a mechanism involving apoptosis induction through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
